

A Comparative Toxicological Assessment: Diphenyl Adipate vs. Diphenyl Phthalate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of **Diphenyl Adipate** and Diphenyl Phthalate. The information is compiled from available safety data sheets, peer-reviewed literature, and regulatory guidelines to assist in hazard identification and risk assessment. While comprehensive data is available for Diphenyl Phthalate, information on **Diphenyl Adipate** is less extensive, necessitating a reliance on data from analogous adipate compounds.

Executive Summary

Diphenyl Phthalate exhibits a well-documented toxicity profile, including moderate acute toxicity, skin, eye, and respiratory irritation, and significant endocrine-disrupting effects as an estrogen receptor agonist. In contrast, **Diphenyl Adipate** is generally considered to have a lower toxicity profile, with adipate esters often positioned as safer alternatives to phthalates. However, a notable lack of direct experimental data for **Diphenyl Adipate** necessitates a cautious approach, relying on read-across data from similar adipate compounds.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative toxicological data for **Diphenyl Adipate** and Diphenyl Phthalate.

Table 1: Acute Toxicity Data



Endpoint	Diphenyl Adipate	Diphenyl Phthalate
Oral LD50 (Rat)	No data available. (For Dibutyl Adipate, an analogous compound, the oral LD50 is reported as 12,900 mg/kg)	8,000 mg/kg[1][2]
Dermal LD50	No data available.	No data available.
Inhalation LC50	No data available.	No data available.

Table 2: Irritation and Sensitization

Endpoint	Diphenyl Adipate	Diphenyl Phthalate
Skin Irritation	No data available. (Considered to have low irritation potential based on data from analogous compounds)	Causes skin irritation[1][3]
Eye Irritation	No data available. (Considered to have low irritation potential based on data from analogous compounds)	Causes serious eye irritation[1]
Respiratory Irritation	No data available.	May cause respiratory irritation[1][3]
Skin Sensitization	No data available.	No data available.

Table 3: Endocrine Disruption



Endpoint	Diphenyl Adipate	Diphenyl Phthalate
Estrogenic Activity	No direct data available.	Estrogen receptor (ER) agonist[4][5][6][7]
Mechanism	Not established.	Binds to the estrogen receptor, enhancing ER-mediated transcriptional activity and upregulating estrogen- responsive genes (TFF1, CTSD, and GREB1)[4][5][6][7]
Androgenic Activity	No data available.	Not reported to be an androgen receptor agonist.

Table 4: Genotoxicity and Carcinogenicity

Endpoint	Diphenyl Adipate	Diphenyl Phthalate
Genotoxicity (Ames test)	No data available. (Di-isononyl adipate, an analogous compound, was not mutagenic)	No mutagenic responses observed in Salmonella tests[2]
Carcinogenicity	No data available.	Not classified as a carcinogen.

Table 5: Aquatic Toxicity

Endpoint	Diphenyl Adipate	Diphenyl Phthalate
Acute Aquatic Toxicity	No data available.	Very toxic to aquatic life with long-lasting effects[3]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.



Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is used to assess the acute toxic effects of a substance when administered orally.

- Test Animals: Healthy, young adult rats of a single sex (typically females) are used.
- Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before dosing.
- Dose Administration: The test substance is administered as a single oral dose via gavage.
 The initial dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg) based on a sighting study.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
- Endpoint: The study allows for the identification of the dose that causes evident toxicity and can be used to classify the substance according to its acute oral toxicity.

Acute Dermal Irritation/Corrosion (OECD 404)

This guideline assesses the potential of a substance to cause skin irritation or corrosion.

- Test Animals: Healthy, young adult albino rabbits are typically used.
- Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- Dose Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of the skin and covered with a gauze patch and non-irritating tape.
- Exposure and Observation: The substance is left in contact with the skin for a specified period (typically 4 hours). After removal, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a standardized scoring system.



In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method provides an alternative to animal testing for skin irritation.

- Test System: A commercially available reconstructed human epidermis (RhE) model is used, which mimics the structure and function of the human epidermis.
- Procedure: The test chemical is applied topically to the surface of the RhE tissue.
- Endpoint: After a defined exposure period, the viability of the tissue is assessed using a cell viability assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[1][2][4][8][9]

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

- Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.
- Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
- Endpoint: The number of revertant colonies (bacteria that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A significant, dosedependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.[1]

Estrogen Receptor Transactivation Assay (OECD 455)

This in vitro assay is used to identify chemicals that can act as agonists or antagonists of the estrogen receptor.

• Test System: A mammalian cell line (e.g., HeLa-9903) that has been stably transfected with a human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements.



- Procedure: The cells are exposed to a range of concentrations of the test chemical.
- Endpoint: The activation of the estrogen receptor by an agonist leads to the expression of
 the reporter gene, which can be measured (e.g., by luminescence). The ability of a
 substance to induce the reporter gene expression is compared to that of a reference
 estrogen.

Mandatory Visualizations Diphenyl Phthalate Estrogenic Signaling Pathway

Caption: Estrogenic signaling pathway of Diphenyl Phthalate.

General Experimental Workflow for Toxicity Assessment

Caption: A generalized workflow for toxicological assessment.

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